

Technical Guide to the Synthesis of Metamizole (Analgesin)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Metamizole, an active pharmaceutical ingredient marketed under brand names such as **Analgesin** and Novalgin. The document details the chemical precursors, reaction stages, and experimental protocols, supported by quantitative data and process visualizations.

Introduction

Metamizole, also known as Dipyrone, is a pyrazolone-based non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties. Its chemical name is sodium N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylaminomethanesulfonate. The synthesis of this compound is a multi-step process involving the formation of a pyrazolone core followed by several functional group transformations. Understanding this pathway is critical for process optimization, impurity profiling, and the development of novel analogues.

Overview of the Synthesis Pathway

The industrial synthesis of Metamizole typically begins with the creation of the pyrazolone ring system, which is then functionalized to yield the final product. The core pathway can be summarized as follows:

• Step 1: Pyrazolone Ring Formation to produce 1-phenyl-3-methyl-5-pyrazolone.



- Step 2: Methylation to form 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (Antipyrine).
- Step 3: Nitrosation of Antipyrine to yield 4-nitrosoantipyrine.
- Step 4: Reduction of the nitroso group to an amino group, forming the key intermediate 4-Aminoantipyrine (4-AA).
- Step 5: Reductive Methylation or a Two-Step Methylation/Condensation to produce Metamizole Sodium.

This guide will focus on the later stages of the synthesis, starting from the readily available precursor, 4-Aminoantipyrine (4-AA).

Key Precursors and Intermediates

The primary precursors and intermediates in the synthesis from 4-Aminoantipyrine are:

Compound Name	Abbreviation	Role	Molar Mass (g/mol)
4-Aminoantipyrine	4-AA	Starting Precursor	203.24
4- Methylaminoantipyrine	4-MAA	Key Intermediate	217.27
4-N-demethylanalgin	-	Intermediate	305.31
Metamizole Sodium	Analgin/Dipyrone	Final Product	333.34 (monohydrate)

Experimental Protocols and Quantitative Data

Several synthetic routes from 4-Aminoantipyrine (4-AA) to Metamizole have been developed to optimize yield and reduce reaction steps. Below are detailed protocols for two prominent methods: a traditional multi-step approach and a more recent one-pot synthesis.

Traditional Synthesis via 4-Methylaminoantipyrine (MAA)



This classic pathway involves the formylation of 4-AA, followed by methylation, hydrolysis, and a final condensation step. A more direct approach involves the reductive methylation of 4-AA to form 4-MAA, which then undergoes condensation.

Protocol for the Final Condensation Step:

- Reaction Setup: In a suitable reaction vessel, dissolve 4-Methylaminoantipyrine (4-MAA) in an appropriate solvent such as ethanol.
- Reagent Addition: Add an aqueous solution of formaldehyde (30-40%) and an aqueous solution of sodium bisulfite.
- Reaction Conditions: The mixture is typically heated to around 60°C and stirred.
- Work-up and Isolation: The reaction is cooled, and Metamizole is often precipitated and isolated by filtration.

One-Pot Synthesis from 4-Aminoantipyrine (4-AA)

A more streamlined approach involves a one-pot reaction that combines condensation and methylation, significantly simplifying the process.

Detailed Experimental Protocol:

- Initial Reaction: To a 250 ml reaction flask, add 20.3 g (0.1 mol) of 4-aminoantipyrine (4-AA), 10.4 g (0.1 mol) of sodium bisulfite, 3.0 g (0.1 mol) of paraformaldehyde, and 100 ml of 95% ethanol.[1]
- Heating: Stir the mixture and heat it to reflux for 1 hour.[1]
- Cooling and Methylation: Cool the reaction solution to 40°C. Sequentially add 16.5 g (0.13 mol) of dimethyl sulfate and 10.4 g (0.13 mol) of sodium bicarbonate.[1]
- Second Heating: Stir and heat the mixture to 60°C for 1 hour.[1]
- Neutralization and Crystallization: Neutralize the reaction solution to a pH of 7-8 with acetic acid. Stir and cool the solution to induce crystallization.[1]



• Isolation: Collect the solid product by filtration to obtain Metamizole (Analgin).[1]

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen route. The one-pot and twostep methods from 4-AA show high conversion rates.

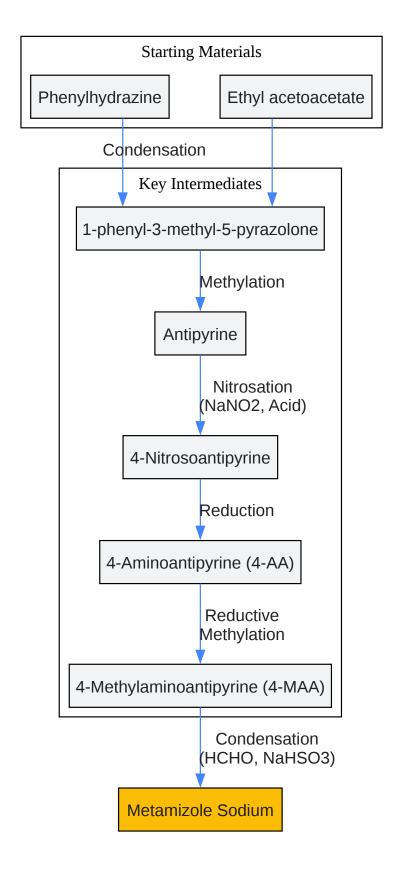
Synthesis Step / Method	Starting Material	Product	Reported Yield	Reference
Condensation (Step 1 of 2- Step)	4- Aminoantipyrine	4-N- demethylanalgin	90%	[2]
Methylation (Step 2 of 2- Step)	4-N- demethylanalgin	Metamizole Sodium	89%	[2]
One-Pot Synthesis	4- Aminoantipyrine	Metamizole Sodium	74%	[1]

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical transformations and experimental processes.

Overall Synthesis Pathway of Metamizole



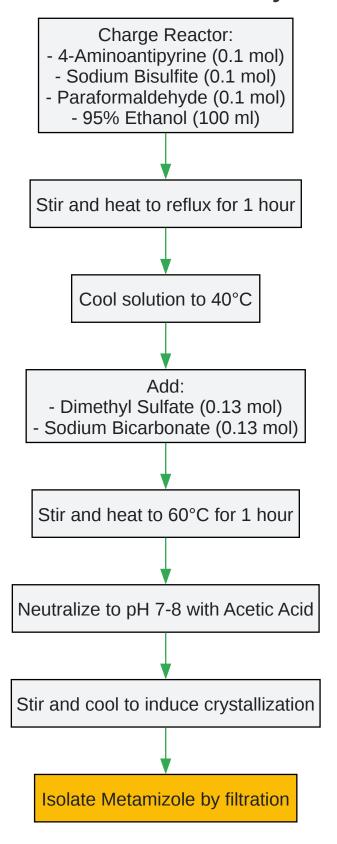


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Overall Synthesis Pathway of Metamizole



Experimental Workflow for One-Pot Synthesis



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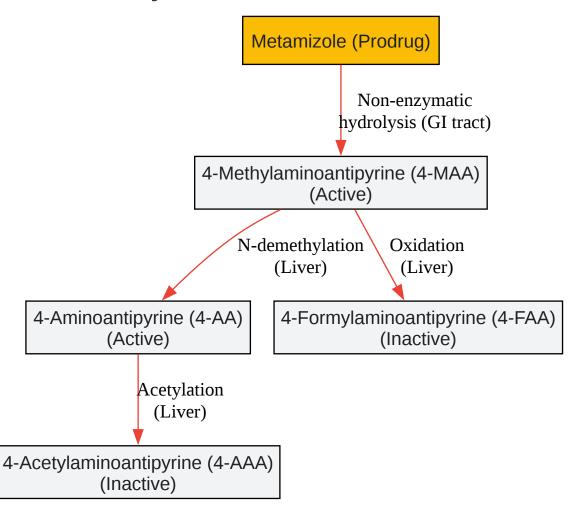


Experimental Workflow for One-Pot Metamizole Synthesis

Metabolic Pathway Context

For drug development professionals, understanding the synthesis of a drug is complemented by knowledge of its metabolic fate. Metamizole is a prodrug that is not detected in plasma after oral administration. It is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[3] 4-MAA is then absorbed and further metabolized in the liver via N-demethylation to another active metabolite, 4-aminoantipyrine (4-AA), and via oxidation to the inactive 4-formylaminoantipyrine (4-FAA).[3] 4-AA can be further acetylated to the inactive 4-acetylaminoantipyrine (4-AAA).[3]

Metabolic Pathway of Metamizole



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Metabolic Pathway of Metamizole



Conclusion

The synthesis of Metamizole is a well-established process with multiple available routes. Modern approaches, such as the one-pot synthesis from 4-Aminoantipyrine, offer significant advantages by reducing the number of steps, simplifying operations, and potentially lowering costs and waste.[2] This guide provides the foundational chemical knowledge and detailed protocols necessary for researchers and professionals engaged in the synthesis, development, and analysis of this important analgesic drug.

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References

- 1. Method for synthesizing analgin Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102399191B Method for synthesizing analgin Google Patents [patents.google.com]
- 3. Metamizole | C13H17N3O4S | CID 3111 PubChem [pubchem.ncbi.nlm.nih.gov]
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